REACTION_CXSMILES
|
[CH:1](=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:6]([NH:8][CH2:9][CH2:10]O)[CH3:7]>C1C=CC=CC=1>[CH:2]([CH:1]1[N:8]([CH2:9][CH3:10])[CH2:6][CH2:7][O:5]1)([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated to reflux
|
Type
|
DISTILLATION
|
Details
|
Continuous azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
removed 2.8 ml of water
|
Type
|
CUSTOM
|
Details
|
The benzene was then removed by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1OCCN1CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |